N-(2,6-difluorobenzyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide
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Overview
Description
N-(2,6-difluorobenzyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazole ring substituted with fluorinated benzyl and phenyl groups, as well as a methoxy group, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-difluorobenzyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.
Introduction of the Fluorinated Benzyl Group: The 2,6-difluorobenzyl group can be introduced via a nucleophilic substitution reaction using a suitable benzyl halide.
Attachment of the Fluorophenyl Group: The 4-fluorophenyl group can be attached through a coupling reaction, such as Suzuki or Heck coupling, using a fluorophenyl boronic acid or halide.
Methoxylation: The methoxy group can be introduced through methylation of a hydroxyl precursor using methyl iodide or dimethyl sulfate.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with an appropriate amine or ammonia under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts, solvents, and reaction conditions are carefully selected to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-difluorobenzyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield de-fluorinated or de-methoxylated products.
Substitution: The fluorine atoms and methoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Hydrolysis: The carboxamide group can be hydrolyzed to form carboxylic acid and amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like sodium hydride, alkyl halides, and organometallic compounds are employed for substitution reactions.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated pyrazole derivatives, while reduction can produce de-fluorinated or de-methoxylated compounds.
Scientific Research Applications
N-(2,6-difluorobenzyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2,6-difluorobenzyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The fluorinated benzyl and phenyl groups, along with the methoxy and carboxamide functionalities, contribute to its binding affinity and specificity. The compound may inhibit enzyme activity, modulate receptor signaling, or interfere with nucleic acid processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-difluorobenzyl)-1-(4-chlorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide
- N-(2,6-difluorobenzyl)-1-(4-methylphenyl)-4-methoxy-1H-pyrazole-3-carboxamide
- N-(2,6-difluorobenzyl)-1-(4-nitrophenyl)-4-methoxy-1H-pyrazole-3-carboxamide
Uniqueness
N-(2,6-difluorobenzyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide is unique due to the presence of multiple fluorine atoms, which enhance its chemical stability, lipophilicity, and biological activity. The combination of fluorinated benzyl and phenyl groups, along with the methoxy and carboxamide functionalities, distinguishes it from other similar compounds and contributes to its specific reactivity and applications.
Properties
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-1-(4-fluorophenyl)-4-methoxypyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O2/c1-26-16-10-24(12-7-5-11(19)6-8-12)23-17(16)18(25)22-9-13-14(20)3-2-4-15(13)21/h2-8,10H,9H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWHCZBXZMMJHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(N=C1C(=O)NCC2=C(C=CC=C2F)F)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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